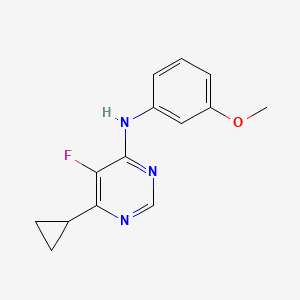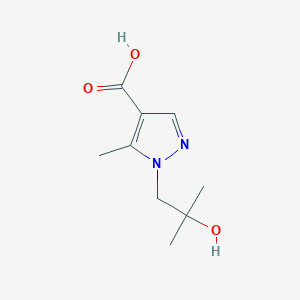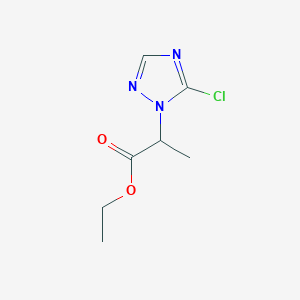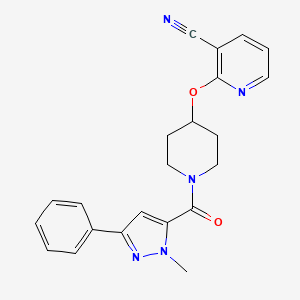![molecular formula C20H20FN3O3 B2647875 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide CAS No. 898465-77-5](/img/structure/B2647875.png)
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Chemical Sensing
Quinoline derivatives have been utilized in the development of chemosensors, particularly for metal ions. For instance, a study introduced a quinoline-based sensor capable of detecting Zn2+ ions in living cells and aqueous solutions with high selectivity and sensitivity. This sensor demonstrated a remarkable fluorescence enhancement in the presence of Zn2+, enabling its use in biological and environmental monitoring (Park et al., 2015).
Biomedical Applications
Quinoline compounds have shown significant potential in biomedical applications, including acting as inhibitors for specific enzymes or receptors critical in disease pathogenesis. For example, certain quinoline derivatives have been designed and synthesized targeting c-Met and VEGFR2 tyrosine kinases, demonstrating potent inhibitory activity and efficacy in human tumor xenograft models in mice (Mannion et al., 2009).
Antimicrobial and Antitubercular Activities
Research into quinoline derivatives has also extended into antimicrobial and antitubercular domains. Azoimine quinoline derivatives were synthesized and evaluated for their biological activities, showing greater antioxidant potential than ascorbic acid and variable activity against bacteria and fungi. Their anti-inflammatory activity ranged from 55–80%, highlighting their therapeutic potential (Douadi et al., 2020).
Molecular Interaction Studies
Quinoline derivatives have been used to study molecular interactions, such as DNA and protein binding. Research indicates that these compounds strongly bind to DNA via intercalation and interact with bovine serum albumin (BSA) through a static quenching process, providing insights into their potential mechanisms of action in biological systems (Douadi et al., 2020).
Catalytic and Fluorescence Applications
Quinoline compounds have been applied in catalysis and fluorescence studies, where Zn(II) complexes with quinoline-supported amidate ligands were synthesized. These complexes demonstrated intense fluorescence bands and acted as efficient catalysts in various transesterification reactions, showcasing their utility in material science and organic synthesis (Rehman et al., 2019).
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-13(25)24-10-2-3-15-6-9-17(11-18(15)24)23-20(27)19(26)22-12-14-4-7-16(21)8-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWSLBNCNFVWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2647792.png)

![N-(4-fluorobenzyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2647796.png)
![4-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2647797.png)


![8-(4-bromophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647802.png)


![[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B2647807.png)
![N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2647808.png)


